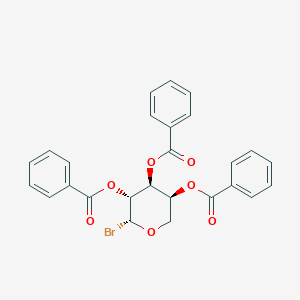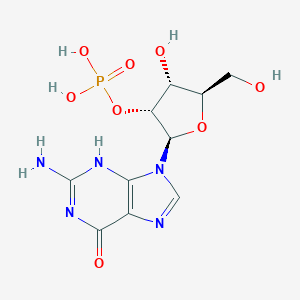
6-chloro-2-(2-chlorophenyl)-1H-benzimidazole
説明
Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a fusion of benzene and imidazole . They are known for their diverse biological activities, including antiviral, anticancer, and antileishmanial properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a planar, aromatic, and heterocyclic system . This structure contributes to their ability to interact with various biological targets.Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of the electron-rich nitrogen atom in the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary greatly depending on their specific substituents. Generally, these compounds are characterized by good stability and are often solids at room temperature .科学的研究の応用
Antidepressant Molecules Synthesis
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Depression is a widespread and debilitating condition affecting millions of people globally. Despite the introduction of antidepressant medications in the late 1950s, there is still a need for better, more effective therapies. One promising field in medicinal chemistry is the synthesis of antidepressant molecules using metal-catalyzed procedures.
Methods of Application
Different transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of antidepressants. Key structural motifs found in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be effectively synthesized using metal-catalyzed steps.
Results and Outcomes
Recent developments in the catalytic synthesis of antidepressants have shown promise. Researchers aim to create novel antidepressants with rapid onset, minimal side effects, and improved cognitive function. Approximately 50–60% of individuals with depression experience significant improvement when using these medications .
Quinoxaline Derivatives in Cancer Research
Specific Scientific Field
Pharmacology
Summary of the Application
Quinoxaline derivatives have gained attention for their potential anticancer properties. Researchers investigate their effectiveness against various cancer cell lines, including breast cancer, colon cancer, and hematopoietic cancers.
Methods of Application
Modified MTT assays are conducted to assess cytotoxicity against specific cancer cell lines. Standard drugs like tirapazamine (TPZ) and doxorubicin are used as references for comparison.
Results and Outcomes
Quinoxaline derivatives exhibit potency against breast cancer cells under both hypoxia and normoxia conditions. Researchers continue to explore their potential as novel anticancer agents .
Benzodiazepine Synthesis
Specific Scientific Field
Organic Chemistry
Summary of the Application
Benzodiazepines are widely used in medicine, particularly as anxiolytics and sedatives. The synthesis of benzodiazepine derivatives involves various chemical transformations.
Methods of Application
For example, the compound 6-chloro-2-chlormethyl-4-(2′-chlorophenyl)quinazolin-3-oxide can be obtained through heterocyclization. Further reactions, such as rearrangement and ring expansion, yield 7-chloro-2-methylamino-5-(2′-chlorphenyl)-3H-1,4-benzodiazepin-4-oxide .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBPLMLCWMQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931395 | |
| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
CAS RN |
14225-75-3 | |
| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14225-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC128741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)







